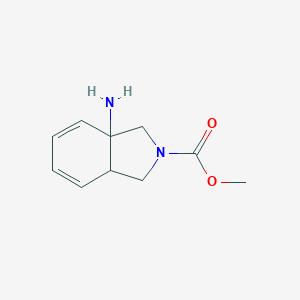
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit fluorescent properties, which make it useful for imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize using various methods and has been reported to exhibit antitumor activity and fluorescent properties. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential direction is to further investigate its mechanism of action and its potential use as an anticancer agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, it may be possible to modify its structure to improve its solubility in water and other solvents, which could increase its usefulness in lab experiments.
Méthodes De Synthèse
The synthesis of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-chloro-2,3-dihydro-1H-isoindole-7-carboxylic acid with methylamine in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, it has been studied for its potential use as a ligand in catalysis.
Propriétés
| 177473-19-7 | |
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
Clé InChI |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
SMILES canonique |
COC(=O)N1CC2C=CC=CC2(C1)N |
Synonymes |
2H-Isoindole-2-carboxylicacid,3a-amino-1,3,3a,7a-tetrahydro-,methylester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




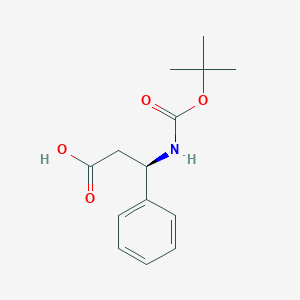



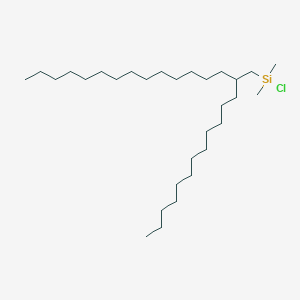
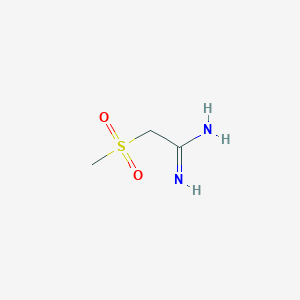
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
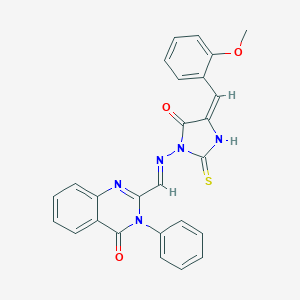
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
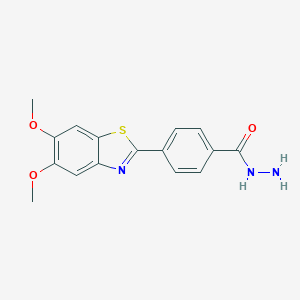
![3H-Imidazo[4,5-b]pyridin-3-ol](/img/structure/B64574.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
